molecular formula C9H9N3O2 B580405 methyl 4-amino-1H-indazole-3-carboxylate CAS No. 1360946-93-5

methyl 4-amino-1H-indazole-3-carboxylate

Cat. No. B580405
CAS RN: 1360946-93-5
M. Wt: 191.19
InChI Key: PIHRBUYRORKISI-UHFFFAOYSA-N
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Description

“Methyl 4-amino-1H-indazole-3-carboxylate” is a chemical compound with the molecular formula C9H9N3O2 . It has a molecular weight of 191.19 and is typically sold in solid form . The IUPAC name for this compound is “methyl 4-amino-1H-indazole-3-carboxylate” and its InChI code is "1S/C9H9N3O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,10H2,1H3,(H,11,12)" .


Molecular Structure Analysis

The molecular structure of “methyl 4-amino-1H-indazole-3-carboxylate” consists of a methyl group (CH3) attached to an indazole ring, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . The carboxylate group (COO-) is attached to the 3-position of the indazole ring, and the amino group (NH2) is attached to the 4-position .


Physical And Chemical Properties Analysis

“Methyl 4-amino-1H-indazole-3-carboxylate” is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Anticancer Activity

Indazole derivatives have been recognized for their potential in cancer treatment. Compounds with an indazole base structure have shown to inhibit cell growth in various cancer cell lines, including colon and melanoma. The presence of an amino group, as in “methyl 4-amino-1H-indazole-3-carboxylate”, could potentially enhance this activity due to its ability to act as a hinge-binding fragment in kinase inhibitors .

Antihypertensive Properties

Indazoles are also known for their antihypertensive effects. While specific data on “methyl 4-amino-1H-indazole-3-carboxylate” is not available, its indazole core suggests potential utility in managing high blood pressure through various mechanisms .

Antidepressant Effects

The indazole moiety is a component in several antidepressant drugs. Its structural motif is conducive to crossing the blood-brain barrier, which could make “methyl 4-amino-1H-indazole-3-carboxylate” a candidate for further research in this field .

Anti-inflammatory Applications

Indazoles have been utilized for their anti-inflammatory properties. The amino group in “methyl 4-amino-1H-indazole-3-carboxylate” might contribute to such effects, although specific studies would be required to confirm this application .

Antibacterial Activity

The structural framework of indazoles lends itself to antibacterial activity. Research into similar compounds has shown effectiveness against a range of bacterial strains, suggesting possible applications for “methyl 4-amino-1H-indazole-3-carboxylate” in this area .

Enzyme Inhibition

Indazole derivatives often function as enzyme inhibitors, targeting specific pathways within cells. The methyl and amino groups present in “methyl 4-amino-1H-indazole-3-carboxylate” may offer unique interactions with enzymes, leading to potential therapeutic applications .

Safety and Hazards

“Methyl 4-amino-1H-indazole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

Indazole derivatives, in general, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may affect a variety of biochemical pathways, but the specific pathways and their downstream effects for this compound remain to be elucidated.

Result of Action

Indazole derivatives have been reported to inhibit cell growth in various neoplastic cell lines , suggesting that this compound may have similar effects

properties

IUPAC Name

methyl 4-amino-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHRBUYRORKISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=CC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-amino-1H-indazole-3-carboxylate

CAS RN

1360946-93-5
Record name methyl 4-amino-1H-indazole-3-carboxylate
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